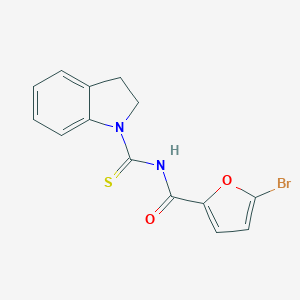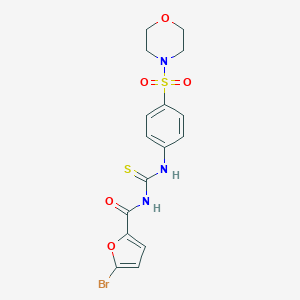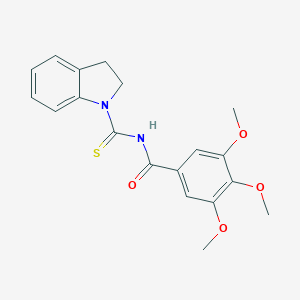
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. In
Aplicaciones Científicas De Investigación
Novel Synthetic Opioids and Their Impact
Research has extensively covered the chemistry and pharmacology of novel synthetic opioid receptor agonists, focusing on their emergence as substances of abuse. These studies underscore the importance of preemptive research to understand the metabolism and pharmacokinetics of new substances, facilitating early detection in toxicological samples and potentially guiding the development of therapeutic compounds with opioid-like activity but improved safety profiles (Sharma et al., 2018).
Antioxidant and Anti-inflammatory Activities
The exploration of natural and synthetic compounds for their antioxidant and anti-inflammatory properties is significant in developing treatments for various diseases. For instance, Gallic acid, known for its anti-inflammatory mechanisms, mainly involves modulating pathways like MAPK and NF-κB, reducing the release of inflammatory cytokines (Bai et al., 2020). Such research is crucial for understanding how synthetic compounds might be tailored to enhance these activities for therapeutic use.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics, formulation, and safety of compounds is fundamental in their development for medical applications. Studies on compounds like N,N-diethyl-3-methylbenzamide (deet) offer insights into how synthetic chemicals are absorbed, metabolized, and eliminated in organisms, providing a basis for assessing the safety and therapeutic potential of new chemical entities (Qiu et al., 1998).
Synthesis and Classification of Indoles
Research on indole synthesis, including methods and classifications, highlights the diversity of synthetic approaches to constructing compounds with potential therapeutic applications. Such studies are relevant for designing synthetic routes to novel compounds with specific biological activities (Taber & Tirunahari, 2011).
Propiedades
IUPAC Name |
N-(2,3-dihydroindole-1-carbothioyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-15-10-13(11-16(24-2)17(15)25-3)18(22)20-19(26)21-9-8-12-6-4-5-7-14(12)21/h4-7,10-11H,8-9H2,1-3H3,(H,20,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOVKCYPCZUJLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]thiophene-2-carboxamide](/img/structure/B467434.png)
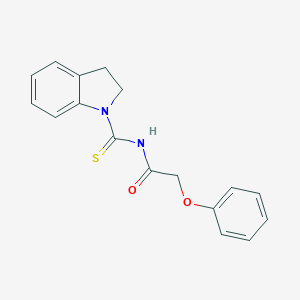

![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B467460.png)
![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide](/img/structure/B467470.png)
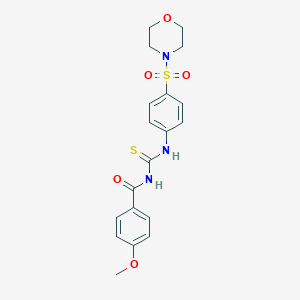
![N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B467479.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B467486.png)
![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)
![3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467502.png)
![4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B467519.png)
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B467524.png)
